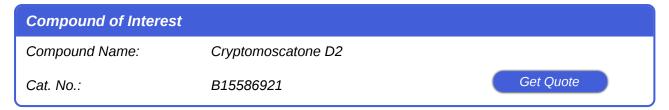


Spectroscopic and Biological Insights into Cryptomoscatone D2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Cryptomoscatone D2**, a naturally occurring dihydropyranone with noted cytotoxic activities. Detailed experimental protocols for its characterization and a summary of its biological evaluation are presented to support further research and development efforts in medicinal chemistry and pharmacology.

Spectroscopic Data

The structural elucidation of **Cryptomoscatone D2** has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: ¹H NMR Spectroscopic Data for Cryptomoscatone D2 (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.88	ddd	9.5, 5.0, 2.0
3	6.07	d	9.5
4a	2.45	m	
4b	2.35	m	_
5	4.40	m	_
6	4.25	m	_
7	1.75	m	_
8	1.65	m	_
1'	6.65	d	16.0
2'	6.20	dd	16.0, 6.0
Ar-H	7.25-7.40	m	

Table 2: ¹³C NMR Spectroscopic Data for Cryptomoscatone D2 (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	
1	163.5	
2	145.5	
3	121.0	
4	31.5	
5	78.0	
6	76.5	
7	35.0	
8	29.0	
1'	134.0	
2'	125.5	
Ar-C	127.0-129.0	

Table 3: Mass Spectrometry Data for Cryptomoscatone D2

Technique	lon	m/z [M+Na]+
HRESIMS	[M+Na] ⁺	295.1254

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet rigorous, analytical techniques. The following sections detail the methodologies for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples of **Cryptomoscatone D2** were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as



follows: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and ddd (doublet of doublets).

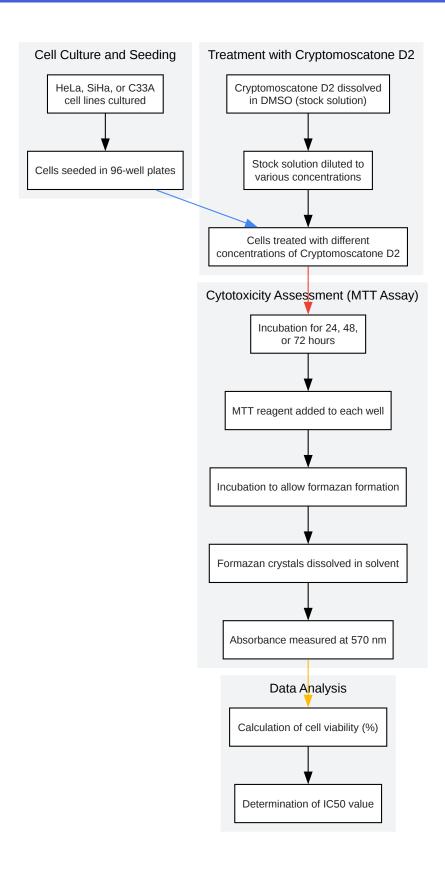
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced into the ESI source via direct infusion. The analysis was performed in positive ion mode to observe the sodium adduct ion [M+Na]+.

Biological Activity and Experimental Workflow

Cryptomoscatone D2 has demonstrated significant biological activity, notably as a potent inhibitor of the G2 cell cycle checkpoint and exhibiting cytotoxicity against human cervical carcinoma cell lines.[1][2] The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of **Cryptomoscatone D2**.





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Caption: Experimental workflow for determining the cytotoxicity of **Cryptomoscatone D2**.



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